molecular formula C6H11N3O6 B14550624 2-Methyl-2,3,3-trinitropentane CAS No. 62154-78-3

2-Methyl-2,3,3-trinitropentane

Cat. No.: B14550624
CAS No.: 62154-78-3
M. Wt: 221.17 g/mol
InChI Key: CEKHZXLTIDUORW-UHFFFAOYSA-N
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Description

2-Methyl-2,3,3-trinitropentane is a branched aliphatic nitro compound with the molecular formula C₆H₁₁N₃O₆. Its structure features a pentane backbone substituted with a methyl group at the second carbon and three nitro (-NO₂) groups at the second and third carbons. However, detailed experimental data on its synthesis, stability, and applications are sparse in publicly available literature.

Properties

CAS No.

62154-78-3

Molecular Formula

C6H11N3O6

Molecular Weight

221.17 g/mol

IUPAC Name

2-methyl-2,3,3-trinitropentane

InChI

InChI=1S/C6H11N3O6/c1-4-6(8(12)13,9(14)15)5(2,3)7(10)11/h4H2,1-3H3

InChI Key

CEKHZXLTIDUORW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,3-trinitropentane typically involves nitration reactions. One common method is the nitration of 2-methylpentane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques helps in achieving higher yields and purity of the compound. Safety measures are crucial due to the highly exothermic nature of nitration reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,3-trinitropentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Nitro alcohols, nitro ketones.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted nitro compounds.

Scientific Research Applications

2-Methyl-2,3,3-trinitropentane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitro group interactions.

    Industry: Utilized in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,3-trinitropentane involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in oxidative stress, DNA damage, and other biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Aliphatic Nitro Compounds
  • Tetranitromethane (C(NO₂)₄): Structure: A fully nitrated methane derivative. Properties: Liquid at room temperature (boiling point: 38.4°C), highly sensitive to shock, and used as an oxidizer in rocket fuels . Comparison: Unlike 2-methyl-2,3,3-trinitropentane, tetranitromethane lacks a hydrocarbon backbone, resulting in lower molecular weight (196.04 g/mol vs. ~221 g/mol for the target compound). Its liquid state contrasts with the likely solid or viscous liquid form of the target compound due to branching and nitro group interactions.
  • 2,2-Dinitropropane (C₃H₆N₂O₄): Structure: A propane derivative with two nitro groups. Properties: Known for moderate stability and use in controlled explosives. Comparison: The additional nitro group in this compound likely increases its explosive energy but reduces stability due to steric strain.
Aromatic Nitro Compounds
  • 2,4,6-Trinitrotoluene (TNT, C₇H₅N₃O₆) :
    • Structure : Aromatic ring with three nitro groups .
    • Properties : Melting point: 80°C, detonation velocity: ~6,900 m/s, widely used in military and industrial explosives.
    • Comparison :
  • Stability : TNT’s aromatic structure confers greater thermal and kinetic stability compared to aliphatic nitro compounds like this compound, which may be more shock-sensitive.
  • Energy Output : The target compound’s aliphatic backbone may yield lower detonation velocity but higher gas volume due to complete combustion of hydrocarbons.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) State (RT) Boiling Point (°C) Key Applications
This compound ~221 Solid/Liquid* >150 (estimated) Energetic materials*
TNT 227.13 Solid 240 (decomposes) Explosives, mining
Tetranitromethane 196.04 Liquid 38.4 Oxidizer, chemical synthesis
2,2,3-Trimethylpentane 114.23 Liquid 139–145 Solvent, fuel additive
Key Observations :
  • Solubility : Unlike hydrophilic diols (e.g., 2-methyl-2,4-pentanediol ), the nitro groups in the target compound likely reduce water solubility, enhancing lipophilicity.

Stability and Sensitivity

  • Thermal Stability : Aliphatic nitro compounds generally decompose at lower temperatures than aromatic analogs. TNT decomposes at 240°C, while this compound may decompose below 200°C.
  • Sensitivity : The compound’s branched structure could increase sensitivity to friction or impact compared to TNT, limiting its practical use without stabilizers.

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